1-cyclopentyl-4-iodo-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-Cyclopentyl-4-iodo-3,5-dimethyl-1H-pyrazole is a chemical compound with the molecular formula C10H15IN2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: One common method for synthesizing pyrazole derivatives involves the [3+2] cycloaddition of alkynes with hydrazines.
Oxidative Cyclization: Another method involves the oxidative cyclization of hydrazones with β,γ-unsaturated ketones in the presence of a catalyst such as copper.
Industrial Production Methods: Industrial production of this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents attached to it.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products could include 1-cyclopentyl-4-azido-3,5-dimethyl-1H-pyrazole or 1-cyclopentyl-4-thiocyanato-3,5-dimethyl-1H-pyrazole.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the pyrazole ring or its substituents.
Scientific Research Applications
1-Cyclopentyl-4-iodo-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-cyclopentyl-4-iodo-3,5-dimethyl-1H-pyrazole exerts its effects depends on its specific application:
Comparison with Similar Compounds
1-Cyclopentyl-4-iodo-1H-pyrazole: Similar structure but lacks the 3,5-dimethyl substituents.
1-Cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of the 3,5-dimethyl groups.
Uniqueness: 1-Cyclopentyl-4-iodo-3,5-dimethyl-1H-pyrazole is unique due to the presence of both cyclopentyl and iodine substituents, along with the 3,5-dimethyl groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H15IN2 |
---|---|
Molecular Weight |
290.14 g/mol |
IUPAC Name |
1-cyclopentyl-4-iodo-3,5-dimethylpyrazole |
InChI |
InChI=1S/C10H15IN2/c1-7-10(11)8(2)13(12-7)9-5-3-4-6-9/h9H,3-6H2,1-2H3 |
InChI Key |
VFNKWVNAKLTXEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2CCCC2)C)I |
Origin of Product |
United States |
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